

Introduction: A Sterically Hindered Building Block for Advanced Synthesis

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Compound of Interest

Compound Name: *2-Bromo-1,4-di-tert-butylbenzene*

Cat. No.: *B8051650*

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2-Bromo-1,4-di-tert-butylbenzene is a valuable aromatic building block in organic synthesis. Its structure is characterized by a benzene ring substituted with a bromine atom and two bulky tert-butyl groups. This unique arrangement, particularly the steric hindrance imposed by the tert-butyl groups flanking the bromine atom, imparts distinct reactivity and selectivity, making it a crucial intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of its properties, a field-tested synthesis protocol, detailed spectroscopic characterization, and its applications in modern synthetic chemistry, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of **2-Bromo-1,4-di-tert-butylbenzene** are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

Property	Value	Reference
CAS Number	6683-74-5	[1][2][3][4]
Molecular Formula	C ₁₄ H ₂₁ Br	[1]
Molecular Weight	269.22 g/mol	[1]
Appearance	Solid	[3]
Storage	Store at room temperature or under refrigeration.	[2][3]
InChI Key	JFRPIGCUUJRXMT-UHFFFAOYSA-N	[3]
Canonical SMILES	CC(C) (C)C1=CC(=C(C=C1)Br)C(C) (C)C	[1]

Synthesis: Electrophilic Aromatic Bromination

The most direct and common method for preparing **2-Bromo-1,4-di-tert-butylbenzene** is the electrophilic bromination of its precursor, 1,4-di-tert-butylbenzene. The tert-butyl groups are activating and ortho-, para-directing. Due to the para position already being occupied, substitution occurs at one of the ortho positions.

Causality of Experimental Design

The chosen protocol relies on the generation of an electrophilic bromine species, typically by using a Lewis acid catalyst such as iron (Fe) powder or iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring[5][6]. The reaction is performed in an inert solvent like carbon tetrachloride at a controlled temperature to manage the exothermic nature of the reaction and prevent side-product formation[7][8]. The subsequent workup is designed to quench the reaction, remove the catalyst and unreacted bromine, and isolate the pure product.

Detailed Experimental Protocol

Materials:

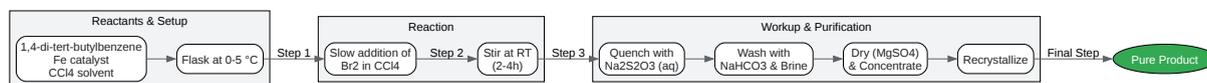
- 1,4-di-tert-butylbenzene
- Bromine (Br₂)
- Iron (Fe) powder (catalyst)
- Carbon tetrachloride (CCl₄), anhydrous
- 10% Sodium thiosulfate (Na₂S₂O₃) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol or hexane for recrystallization

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1,4-di-tert-butylbenzene (1 equivalent) in anhydrous carbon tetrachloride. Add a catalytic amount of iron powder (approx. 0.05 equivalents).
- **Bromine Addition:** Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 equivalent) dissolved in carbon tetrachloride from the dropping funnel over 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The disappearance of the red-orange bromine color indicates the reaction is nearing completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully quench the mixture by slowly adding it to an ice-cold 10% sodium thiosulfate solution to destroy any unreacted bromine.

- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent such as ethanol or hexane to yield pure **2-Bromo-1,4-di-tert-butylbenzene**.

Synthesis Workflow Diagram



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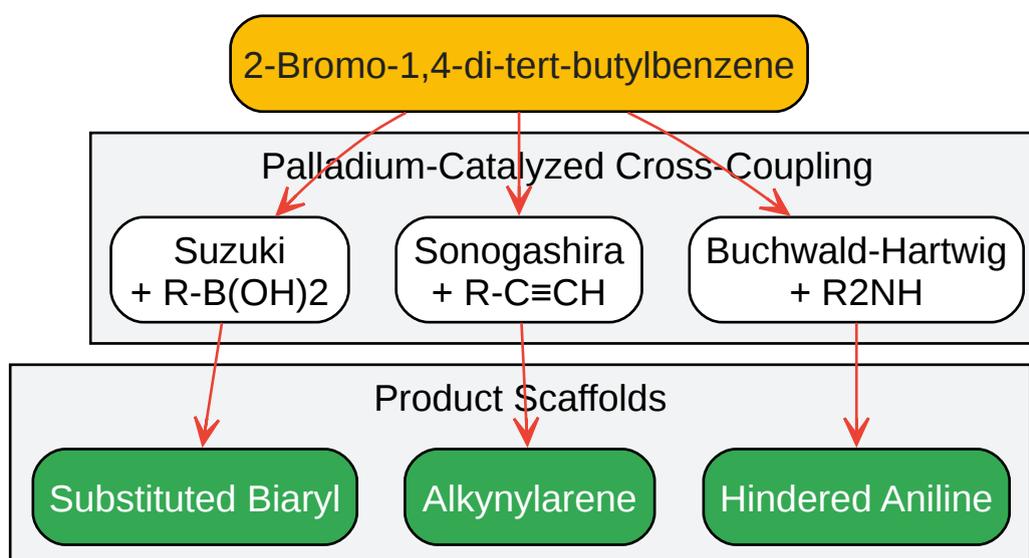
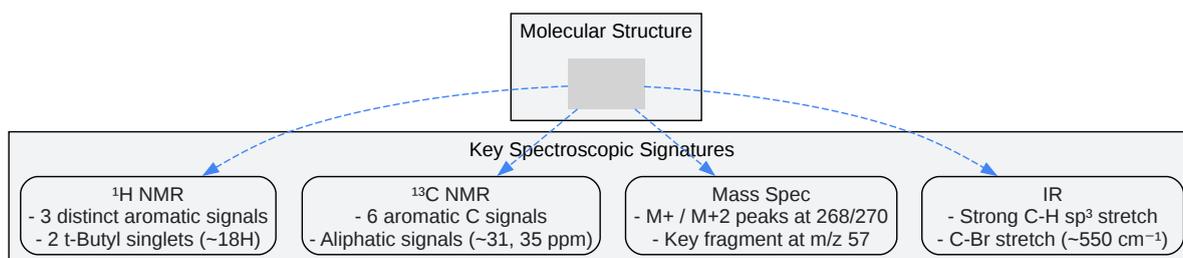
Caption: Workflow for the synthesis of **2-Bromo-1,4-di-tert-butylbenzene**.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data, based on established principles and analysis of analogous structures, provides a reliable fingerprint for **2-Bromo-1,4-di-tert-butylbenzene**.

Technique	Expected Observations
¹ H NMR	δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the bromine. δ ~7.2 ppm (dd, 1H): Aromatic proton between Br and a t-Bu group. δ ~7.0 ppm (d, 1H): Aromatic proton ortho to a t-Bu group. δ ~1.3-1.5 ppm (s, 18H): Two singlets for the two non-equivalent tert-butyl groups.
¹³ C NMR	6 Aromatic Signals: Due to the lack of symmetry. ~150-120 ppm: Aromatic carbons. ~35 ppm: Quaternary carbons of the tert-butyl groups. ~31 ppm: Methyl carbons of the tert-butyl groups.
Mass Spec (EI)	Molecular Ion (M ⁺): Isotopic peaks at m/z 268 and 270 in a ~1:1 ratio, characteristic of a single bromine atom[9]. Major Fragments: Loss of a methyl radical ([M-15] ⁺) at m/z 253/255 and loss of a tert-butyl group ([M-57] ⁺) at m/z 211/213[10]. The base peak is often the tert-butyl cation at m/z 57.
IR Spectroscopy	~2960-2870 cm ⁻¹ : C-H stretching of tert-butyl groups. ~3100-3000 cm ⁻¹ : Aromatic C-H stretching. ~1600, 1480 cm ⁻¹ : Aromatic C=C stretching. ~600-500 cm ⁻¹ : C-Br stretching vibration[11].

Structure-Spectra Correlation Diagram



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Sources

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